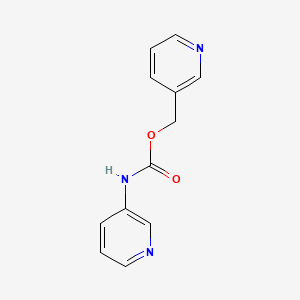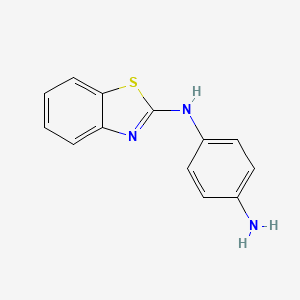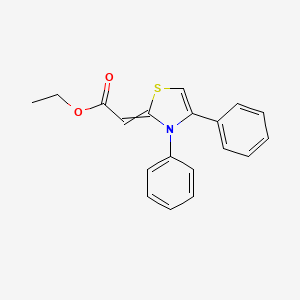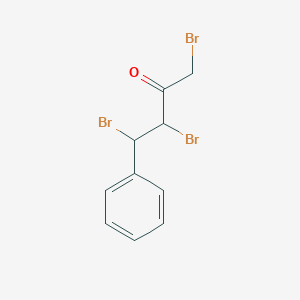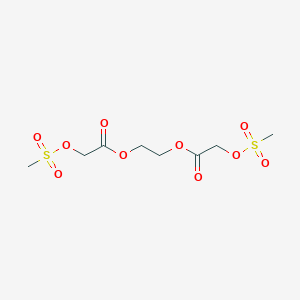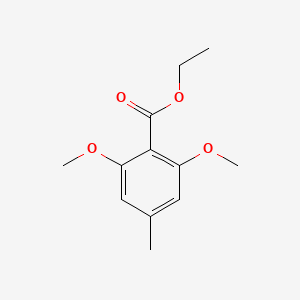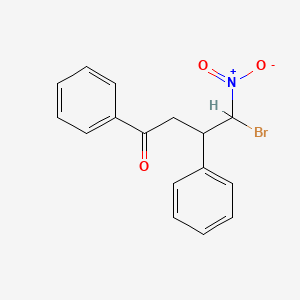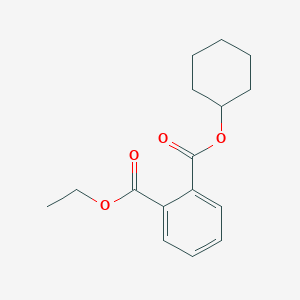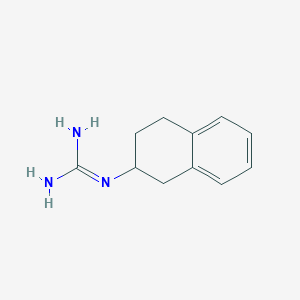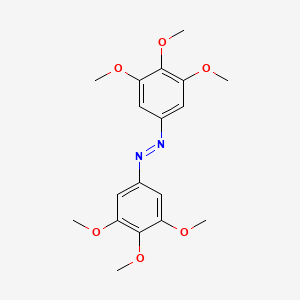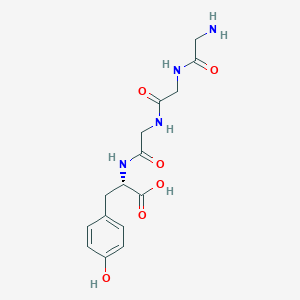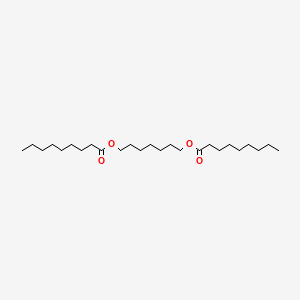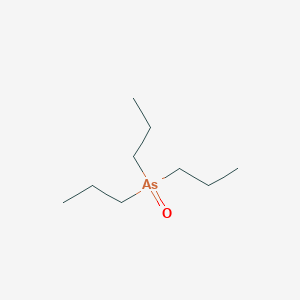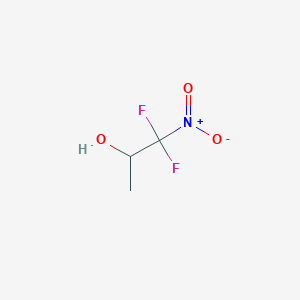
1,1-Difluoro-1-nitropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1-nitropropan-2-ol is a chemical compound with the molecular formula C3H5F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a propane backbone
Preparation Methods
The synthesis of 1,1-Difluoro-1-nitropropan-2-ol typically involves the introduction of fluorine atoms and a nitro group into a propane molecule. One common method involves the reaction of 1,1-difluoropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the introduction of the nitro group. Industrial production methods may involve large-scale reactions using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1,1-Difluoro-1-nitropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1,1-difluoro-1-aminopropan-2-ol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-1-nitropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 1,1-Difluoro-1-nitropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins, affecting their activity. The nitro group can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1-Difluoro-1-nitropropan-2-ol can be compared with other similar compounds, such as:
1,1-Difluoro-2-nitroethane: Similar in structure but with a shorter carbon chain.
1,1-Difluoro-3-nitropropan-2-ol: Similar but with the nitro group positioned differently.
1,1-Difluoro-1-aminopropan-2-ol: A reduced form with an amine group instead of a nitro group. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10564-78-0 |
|---|---|
Molecular Formula |
C3H5F2NO3 |
Molecular Weight |
141.07 g/mol |
IUPAC Name |
1,1-difluoro-1-nitropropan-2-ol |
InChI |
InChI=1S/C3H5F2NO3/c1-2(7)3(4,5)6(8)9/h2,7H,1H3 |
InChI Key |
MJNWDZVQMLOUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([N+](=O)[O-])(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


